3-[(1Z)-1-Buten-3-yn-1-yl]pyridine
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Overview
Description
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine: is a chemical compound with the molecular formula C9H7N . It belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. Pyridines are known for their significant role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyridine derivatives, including 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, is the Kröhnke pyridine synthesis . This method involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds under mild reaction conditions . The reaction typically proceeds in glacial acetic acid or methanol, but it can also be performed under aqueous or solvent-free conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the Hantzsch pyridine synthesis , which is a multi-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and ammonia . This method is favored for its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Scientific Research Applications
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridine derivatives.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: Pyridine-based compounds are found in many pharmaceuticals due to their biological activity.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in catalysis and coordination chemistry . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, known for its basicity and aromaticity.
2-Aminopyridine: A derivative with an amino group at the 2-position, used in the synthesis of pharmaceuticals.
3-Bromoimidazo[1,2-a]pyridine: A compound with a bromine atom and an imidazo ring fused to the pyridine ring.
Uniqueness
This compound is unique due to its buten-3-yn-1-yl substituent, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Properties
CAS No. |
143799-42-2 |
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Molecular Formula |
C9H7N |
Molecular Weight |
129.162 |
IUPAC Name |
3-[(Z)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-5-9-6-4-7-10-8-9/h1,3-8H/b5-3- |
InChI Key |
YHGAMRQAGLNGPK-HYXAFXHYSA-N |
SMILES |
C#CC=CC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-(1-buten-3-ynyl)-, (Z)- (9CI) |
Origin of Product |
United States |
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